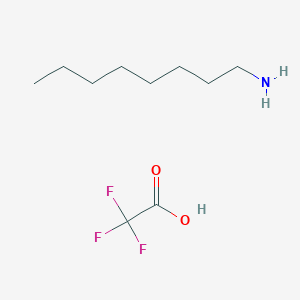
1-Octanamine, trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanamine, trifluoroacetate is a compound formed by the combination of 1-Octanamine and trifluoroacetic acid. 1-Octanamine, also known as octylamine, is an organic compound with the formula C8H19N. It is a primary amine with a straight-chain alkyl group. Trifluoroacetic acid, on the other hand, is a strong acid with the formula CF3COOH, known for its high acidity and volatility. The combination of these two compounds results in this compound, which has unique properties and applications in various fields.
Preparation Methods
1-Octanamine, trifluoroacetate can be synthesized through the reaction of 1-Octanamine with trifluoroacetic acid. The reaction typically involves mixing equimolar amounts of 1-Octanamine and trifluoroacetic acid in a suitable solvent, such as dichloromethane, at room temperature. The reaction proceeds with the formation of a salt, which can be isolated by evaporating the solvent and recrystallizing the product from an appropriate solvent.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Octanamine, trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The amine group in 1-Octanamine can be oxidized to form corresponding oximes or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-Octanamine may yield octanal or octanoic acid, while reduction may produce octylamine.
Scientific Research Applications
1-Octanamine, trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of amides, esters, and other derivatives. Its strong acidity and volatility make it useful in various catalytic processes.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals, surfactants, and lubricants. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Octanamine, trifluoroacetate involves its interaction with molecular targets such as enzymes, receptors, and proteins. The trifluoroacetate group can enhance the compound’s binding affinity and specificity for these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, and alteration of protein conformation.
Comparison with Similar Compounds
1-Octanamine, trifluoroacetate can be compared with other similar compounds, such as:
1-Octanamine, acetate: This compound has similar properties but with an acetate group instead of trifluoroacetate. It is less acidic and volatile compared to this compound.
1-Decanamine, trifluoroacetate: This compound has a longer alkyl chain, resulting in different physical and chemical properties. It may have higher hydrophobicity and different reactivity.
Trifluoroacetic acid: As a standalone compound, trifluoroacetic acid is widely used in organic synthesis and analytical chemistry. Its combination with 1-Octanamine enhances its applicability in various fields.
The uniqueness of this compound lies in its combination of a primary amine with a strong acid, resulting in a compound with distinct properties and applications.
Properties
CAS No. |
53726-98-0 |
|---|---|
Molecular Formula |
C10H20F3NO2 |
Molecular Weight |
243.27 g/mol |
IUPAC Name |
octan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H19N.C2HF3O2/c1-2-3-4-5-6-7-8-9;3-2(4,5)1(6)7/h2-9H2,1H3;(H,6,7) |
InChI Key |
JYQLMRDBFCEWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



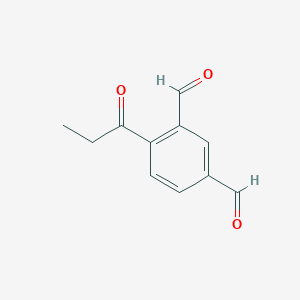

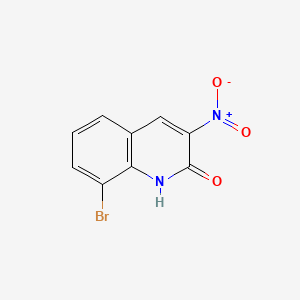
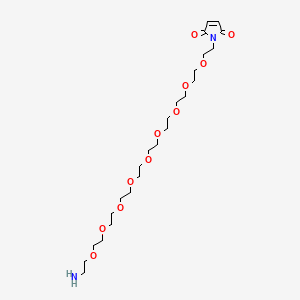



![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)


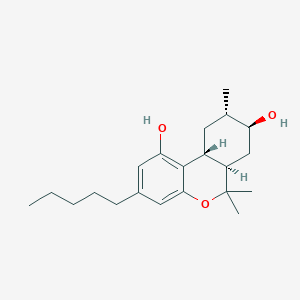
![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)

